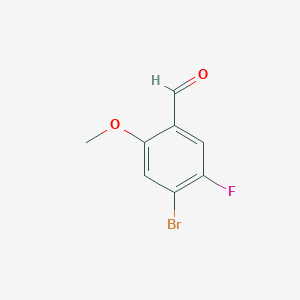

4-Bromo-5-fluoro-2-methoxybenzaldehyde

Description

Contextualization within Functionalized Aromatic Compounds

Aromatic compounds are a class of organic molecules characterized by one or more planar rings of atoms, such as a benzene (B151609) ring, joined by a system of delocalized pi electrons. britannica.comwikipedia.org This electronic configuration confers unique stability. openaccessjournals.com "Functionalized" aromatic compounds are those in which one or more hydrogen atoms on the aromatic ring have been replaced by other atoms or groups of atoms, known as functional groups. wikipedia.orgwisdomlib.org These substituents modify the molecule's electronic properties, reactivity, and physical characteristics. acs.org

4-Bromo-5-fluoro-2-methoxybenzaldehyde (B6165327) is a prime example of a highly functionalized aromatic compound. Its structure incorporates four distinct functional groups on the benzene core:

An Aldehyde Group (-CHO): This group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions, oxidations, and reductions. nbinno.com

A Bromo Group (-Br): As a halogen, bromine acts as a good leaving group in nucleophilic aromatic substitution reactions and is a key participant in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), which are fundamental for forming new carbon-carbon bonds. nih.gov

A Fluoro Group (-F): The presence of fluorine, the most electronegative element, significantly alters the electronic nature of the aromatic ring. It can influence the reactivity of other positions on the ring and often imparts desirable properties to the final target molecule, such as increased metabolic stability or altered binding affinity in a biological context.

A Methoxy (B1213986) Group (-OCH₃): This is an electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions.

The specific arrangement of these four groups on the benzaldehyde (B42025) ring creates a molecule with distinct and predictable reactivity at multiple sites, making it a versatile tool for synthetic chemists. nbinno.com

Significance as a Building Block in Complex Molecule Development

In advanced organic synthesis, the goal is often to construct large, complex molecules from smaller, more readily available starting materials. This compound serves as an exemplary "building block" or intermediate in this process. chemimpex.com Its value stems from the diverse reactivity of its functional groups, which allows for sequential and selective chemical modifications.

Chemists can utilize this compound to introduce a pre-functionalized aromatic ring into a larger molecular scaffold. For instance, the aldehyde group can be used as a handle to build a new portion of a molecule through condensation or addition reactions, while the bromo group provides a site for subsequent cross-coupling to attach another complex fragment. nbinno.comnih.gov This strategic utility is crucial in multi-step syntheses where efficiency and control are paramount.

While specific, large-scale applications of this compound are proprietary or part of ongoing research, similarly structured compounds are instrumental in several high-value areas. Halogenated and methoxylated benzaldehydes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for the electronics industry, such as liquid crystals. openaccessjournals.comfluoromart.comchemimpex.com The unique substitution pattern of this compound makes it a tailored starting material for creating novel compounds with potentially enhanced biological activity or specific material properties. chemimpex.comchemimpex.com

Historical Context of Substituted Benzaldehydes in Chemical Research

The history of substituted benzaldehydes is intrinsically linked to the development of modern organic chemistry. Benzaldehyde itself, the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803. britannica.comwikipedia.org Foundational work by chemists Justus von Liebig and Friedrich Wöhler in the 1830s on benzaldehyde and its derivatives was pivotal in establishing the structural theory of organic chemistry. britannica.com

Initially, chemists were limited to the benzaldehydes that could be isolated from natural sources. However, as synthetic methodologies advanced, the ability to create new, non-natural substituted benzaldehydes grew. The development of electrophilic aromatic substitution reactions was a major breakthrough, allowing for the introduction of various functional groups onto the benzene ring. nih.gov This enabled the synthesis of a wide array of substituted benzaldehydes, which in turn became starting materials for countless other compounds, including dyes and pharmaceuticals. britannica.com

In the latter half of the 20th century, the invention of palladium-catalyzed cross-coupling reactions revolutionized the field. nih.gov These methods provided powerful and precise ways to synthesize complex polysubstituted aromatics. nih.govacs.org The ability to selectively introduce functional groups like halogens and then use them as handles for further elaboration has made compounds like this compound possible and synthetically useful. Today, the synthesis of specifically functionalized benzaldehydes remains a vital area of research, driven by the continuous need for novel molecules in medicine, agriculture, and materials science. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

4-bromo-5-fluoro-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-4H,1H3 |

InChI Key |

OJRANRXADNWAEV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Fluoro 2 Methoxybenzaldehyde

Established Synthetic Routes and Precursors

The synthesis of 4-Bromo-5-fluoro-2-methoxybenzaldehyde (B6165327) can be approached through two primary strategies: the formylation of a pre-functionalized halogenated anisole (B1667542) or a convergent approach starting from a related halogenated aromatic precursor.

Formylation Reactions of Halogenated Anisoles

This approach involves the synthesis of the core aromatic structure, 2-Bromo-1-fluoro-4-methoxybenzene, followed by the introduction of the aldehyde group.

A widely applicable method for the formylation of electron-rich aromatic rings, such as halogenated anisoles, employs a combination of Titanium(IV) Chloride (TiCl₄) and Dichloromethyl Methyl Ether (Cl₂CHOMe). nih.govgoogle.com This reaction proceeds via an electrophilic aromatic substitution mechanism.

The precursor, 2-Bromo-1-fluoro-4-methoxybenzene, can be synthesized from commercially available starting materials. One reported method involves the methylation of 2-bromo-4-fluorophenol.

The subsequent formylation reaction is typically carried out in a dry, inert solvent like dichloromethane (B109758) (DCM) at low temperatures. nih.gov The methoxy (B1213986) group in 2-Bromo-1-fluoro-4-methoxybenzene is an activating group and directs the formylation to the ortho position. Due to the presence of the bromine atom at one of the ortho positions, the formylation is expected to occur at the other available ortho position, C5, to yield this compound. The regioselectivity of this process is often promoted by the coordination between the oxygen atom of the methoxy group and the titanium tetrachloride. nih.gov

General Reaction Conditions for Titanium-Mediated Formylation:

| Reagents | Stoichiometry (relative to substrate) | Solvent | Temperature |

|---|---|---|---|

| Titanium(IV) Chloride | 2.2 eq. | Dichloromethane | 0 °C to room temp. |

An alternative strategy for the ortho-formylation of aromatic compounds is the Casnati-Skattebøl reaction, which utilizes paraformaldehyde in the presence of anhydrous Magnesium Chloride (MgCl₂) and Triethylamine (Et₃N). synarchive.com This method is particularly effective for the ortho-selective formylation of phenols. Therefore, to utilize this method for the synthesis of this compound, a slightly modified route would be necessary, starting from 2-bromo-4-fluorophenol.

The phenol (B47542) would first be formylated under the MgCl₂/Et₃N conditions to yield 3-bromo-5-fluoro-2-hydroxybenzaldehyde. Subsequent methylation of the hydroxyl group would then provide the target compound, this compound. The success of the Casnati-Skattebøl formylation is highly dependent on strictly anhydrous conditions. researchgate.net

Convergent Synthetic Entries from Related Halogenated Aromatic Precursors

A convergent synthetic approach offers an alternative to the linear sequence described above. A plausible route, based on methodologies for similar compounds, starts with a more readily available dihalogenated benzene (B151609) derivative, such as 1,4-dibromo-2-fluorobenzene. chemicalbook.comnih.gov

This synthesis involves a selective metal-halogen exchange, typically using a Grignard reagent or an organolithium reagent at low temperatures, followed by formylation with a suitable electrophile like N,N-Dimethylformamide (DMF). This sequence would produce 4-bromo-2-fluorobenzaldehyde.

The final step would be a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, activated by the electron-withdrawing aldehyde group, can be displaced by a methoxide (B1231860) source, such as sodium methoxide or methanol (B129727) in the presence of a base like potassium carbonate, to yield this compound. chemicalbook.comnih.gov

Example of a Convergent Synthetic Pathway:

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|

| Synthetic Pathway | Advantages | Disadvantages | Key Considerations |

| Formylation of Halogenated Anisoles | Direct introduction of the aldehyde group. High regioselectivity is often achievable. | Requires the prior synthesis of the specific anisole precursor. | The choice of formylation agent and catalyst is crucial for optimal yield and selectivity. |

| Convergent Synthesis | Starts from simpler, often more commercially available precursors. Offers flexibility in introducing substituents. | May involve multiple steps with potentially sensitive organometallic intermediates. | The selective metal-halogen exchange can be challenging. The final SNAr reaction conditions need to be optimized to avoid side reactions. |

Challenges and Optimization Strategies in Synthesis

A primary challenge in the synthesis of this compound is achieving high regioselectivity in the formylation step of the linear approach. While the methoxy group is a strong ortho-director, the electronic and steric effects of the other substituents (bromine and fluorine) can influence the outcome. Optimization of the Lewis acid catalyst and reaction temperature can help to maximize the yield of the desired isomer.

In the convergent pathway, the selective formation of the Grignard or organolithium reagent at the desired position of the dihalobenzene precursor is critical. The reaction conditions, including the choice of solvent and temperature, must be carefully controlled to prevent unwanted side reactions, such as the formation of di-Grignard reagents or homocoupling products.

For all pathways, purification of the final product and intermediates can be challenging due to the presence of structurally similar isomers. Chromatographic techniques are often necessary to obtain the compound with high purity.

4 Bromo 5 Fluoro 2 Methoxybenzaldehyde As a Key Intermediate and Building Block

Role in Convergent Synthesis Strategies for Multifunctional Compounds

4-Bromo-5-fluoro-2-methoxybenzaldehyde (B6165327) is effectively employed in convergent synthesis, a strategy that involves preparing complex molecules from smaller, separately synthesized fragments. This approach is particularly advantageous for creating multifunctional compounds where different domains of the molecule are responsible for distinct interactions or functions.

In the development of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key target in drug discovery, a convergent synthetic route is utilized. chemrxiv.org In this strategy, this compound serves as the precursor to one of the key fragments. The aldehyde group is modified, and the bromo-substituted phenylene core is incorporated as a central structural element. This fragment is then coupled with another separately synthesized, complex fragment to assemble the final, multifunctional VHL ligands. chemrxiv.org This method allows for the efficient and modular construction of intricate molecular designs. chemrxiv.org

Strategic Incorporation into Complex Molecular Architectures

The specific arrangement of substituents on this compound makes it a strategic choice for building complex molecular frameworks. The aldehyde function serves as a handle for chain extension or the introduction of nitrogen-containing groups, while the bromo and fluoro atoms offer opportunities for further, often orthogonal, chemical modifications.

The phenylene core of this compound is a key element for generating structural diversity in ligand development. chemrxiv.org In the synthesis of VHL inhibitors, the substituents on this central benzene (B151609) ring play a critical role in the molecule's ability to bind to its target protein. chemrxiv.org

The presence of the bromo group is particularly strategic. It serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of different chemical groups at this position, systematically altering the steric and electronic properties of the ligand. By starting with this compound and similar derivatives, researchers can create a library of compounds with varied phenylene cores, which is essential for structure-activity relationship (SAR) studies and optimizing ligand-protein interactions. chemrxiv.org

A common and effective pathway for incorporating this compound into larger molecules involves a two-step process of reductive amination followed by a cross-coupling reaction, such as the Heck coupling.

First, the aldehyde group undergoes a triethylsilane-promoted reductive amination. chemrxiv.org This reaction converts the aldehyde into an amine. By using a reagent like tert-butyl carbamate, a protected benzylamine (B48309) is formed. chemrxiv.org The protecting group prevents the amine from undergoing unwanted side reactions in subsequent steps.

| Step | Reaction Type | Reactants | Product |

| 1 | Reductive Amination | This compound, tert-butyl carbamate | Protected Benzylamine Derivative |

| 2 | Cross-Coupling | Protected Benzylamine Derivative, Coupling Partner (e.g., an alkene or boronic acid) | Complex Molecular Architecture |

Following the formation of the protected benzylamine, the bromo group on the phenylene ring is utilized in a cross-coupling reaction. chemrxiv.org This step, often catalyzed by a palladium complex, allows for the formation of a new carbon-carbon bond, linking the benzylamine fragment to another part of the target molecule. This combination of reductive amination and cross-coupling provides a robust and flexible method for strategically assembling complex molecular architectures from the initial benzaldehyde (B42025) building block. chemrxiv.org

Application as a Core Scaffold in Medicinal Chemistry Building Blocks

Due to its versatile chemical handles, this compound is a valuable core scaffold for creating building blocks in medicinal chemistry. A scaffold is a central molecular framework upon which a variety of chemical substituents can be attached to explore chemical space and develop new drugs.

Its utility is demonstrated in the synthesis of inhibitors for challenging drug targets like the VHL E3 ubiquitin ligase, which is central to the development of PROTAC (PROteolysis TArgeting Chimera) technology. chemrxiv.org The substituted phenylene ring derived from this aldehyde acts as the foundational structure for the part of the inhibitor that binds to the VHL protein. chemrxiv.org Furthermore, it serves as a general intermediate in synthetic routes for producing a range of complex organic compounds with potential biological activity. fluoromart.com The ability to selectively modify the aldehyde, bromo, and fluoro positions allows chemists to fine-tune the properties of the resulting molecules to achieve desired therapeutic effects.

Applications in Chemical Biology and Drug Discovery Research

Development of Von Hippel-Lindau (VHL) Ligands

The VHL protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex, which targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions. nih.gov The development of small molecule VHL ligands has been a significant focus in drug discovery, both for inhibiting the VHL/HIF-1α interaction and for recruiting VHL to target other proteins for degradation via proteolysis-targeting chimeras (PROTACs). dundee.ac.uknih.govrsc.org

Structure-activity relationship (SAR) studies of early VHL ligands revealed that the phenylene core of the ligand plays a crucial role in binding to a hydrophobic region of the VHL protein. acs.org Modifications to this phenylene core have been explored to enhance binding affinity and optimize the physicochemical properties of the ligands. acs.orgtandfonline.com The introduction of substituents at this position can modulate the electronic and steric properties of the ligand, influencing its interaction with the VHL binding pocket. acs.org

A key design strategy has been the introduction of an (S)-methyl group at the benzylic position of the VHL ligand, which has been shown to improve binding affinity. chemrxiv.org The use of 4-bromo-5-fluoro-2-methoxybenzaldehyde (B6165327) as a starting material allows for the systematic exploration of substitutions on the phenylene ring, providing insights into the structural requirements for potent VHL inhibition. chemrxiv.org The presence of the bromo, fluoro, and methoxy (B1213986) groups offers distinct electronic and steric features that can be exploited to fine-tune the ligand's binding properties. chemrxiv.org Specifically, fluorine has been identified as a promising substituent for improving ligand affinity. chemrxiv.org

A convergent synthetic route has been developed to generate a series of VHL ligands (compounds 1-23) starting from substituted benzaldehydes, including this compound. chemrxiv.org This synthetic strategy allows for the introduction of diversity at the phenylene core of the VHL ligand. The general synthetic scheme involves the coupling of a "left-hand side" (LHS) fragment, which typically contains a cyanocyclopropyl group, with a "right-hand side" (RHS) fragment derived from the substituted benzaldehyde (B42025). chemrxiv.org

The synthesis of the RHS fragment derived from this compound involves the conversion of the aldehyde to a benzylamine (B48309), which is then coupled to the LHS fragment. chemrxiv.org This modular approach facilitates the generation of a library of VHL ligands with varying substitution patterns on the phenylene ring, enabling a systematic investigation of their structure-activity relationships. chemrxiv.org

The substitution pattern on the aromatic core of VHL ligands significantly influences their binding affinity. Generally, electron-withdrawing groups in the para-position of the benzylamine moiety tend to increase binding affinity, while electron-donating groups can reduce it. nih.gov

In a study exploring modifications of the phenylene core, a series of compounds were synthesized to evaluate the impact of different substituents. The parent compound, VH298 (1), served as a benchmark. The following table summarizes the binding affinities of selected VHL ligands with modifications on the phenylene core.

| Compound | Substitution on Phenylene Core | Dissociation Constant (Kd) in nM |

| VH298 (1) | Unsubstituted | 190 |

| 2 | 2-F | 160 |

| 3 | 3-F | 220 |

| 4 | 2-Cl | 230 |

| 5 | 3-Cl | 250 |

| 6 | 2-Me | 410 |

| 7 | 3-Me | 300 |

| 8 | 2-OMe | 280 |

| 9 | 3-OMe | 470 |

| 10 | 2-CN | 460 |

| 11 | 3-CN | 290 |

| 12 | 2-CF3 | 270 |

| 13 | 3-CF3 | 220 |

| 14 | 2,3-di-F | 200 |

| 15 | 2,5-di-F | 150 |

| 16 | 2,6-di-F | 230 |

| 17 | 3,5-di-F | 270 |

| 18 | 2-Cl, 5-F | 180 |

| 19 | 2-F, 5-Cl | 170 |

| 20 | 2-Me, 5-F | 320 |

| 21 | Naphthalen-1-yl | 390 |

| 22 | Inden-5-yl | 210 |

| 23 | 5,6,7,8-tetrahydronaphthalen-1-yl | 200 |

Data sourced from a study on expanding the structural diversity of the phenylene core of VHL ligands. chemrxiv.org

The data indicates that while many modifications to the phenylene core did not lead to a significant improvement in affinity compared to the parent compound, fluorine substitutions were generally well-tolerated and in some cases, such as with 2,5-di-fluoro substitution (compound 15), led to a modest increase in binding affinity. chemrxiv.org

The stereochemistry at the benzylic position of the RHS fragment of VHL ligands has a profound impact on their potency. The stereoselective introduction of a methyl group at this position, resulting in the (S)-configuration, has been shown to significantly enhance the binding affinity of the ligand for VHL. chemrxiv.orgresearchgate.net This improvement in potency is a popular modification in the design of VHL ligands and has been incorporated into several potent VHL-based PROTACs. nih.gov The (S)-methyl group is thought to provide additional favorable interactions within the VHL binding pocket. chemrxiv.org For instance, the introduction of an (S)-methyl group to the VHL ligand VH032 resulted in a derivative with improved inhibitory potency. nih.gov

Structure-Activity Relationship (SAR) Studies on VHL Ligands

Targeted Protein Degradation Modalities

VHL ligands derived from scaffolds such as those synthesized from this compound are crucial components of PROTACs. chemrxiv.org PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase, such as VHL, to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This technology of targeted protein degradation offers a powerful approach to modulate protein levels and has emerged as a promising therapeutic strategy. nih.gov

The development of high-affinity VHL ligands is fundamental to the creation of effective PROTACs. dundee.ac.uk The modular nature of PROTACs allows for the combination of a VHL-binding moiety with a ligand for a specific protein of interest, connected by a chemical linker. The affinity of the VHL ligand for its target directly impacts the efficiency of the resulting PROTAC in inducing the degradation of the target protein. Therefore, the optimization of VHL ligands, through strategies such as the modification of the phenylene core, is a critical area of research in the field of targeted protein degradation. tandfonline.comchemrxiv.org

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Stability

Under normal oxygen conditions (normoxia), the α-subunit of the transcription factor HIF-1 (HIF-1α) is hydroxylated on specific proline residues. plos.org This hydroxylation allows it to be recognized by the VHL E3 ubiquitin ligase, which leads to its ubiquitination and rapid degradation by the proteasome. plos.org In low oxygen conditions (hypoxia), the hydroxylation process is inhibited, leading to the stabilization and accumulation of HIF-1α. plos.org

VHL inhibitors synthesized using this compound mimic the binding of HIF-1α to VHL. chemrxiv.org By occupying the same binding pocket on VHL that hydroxylated HIF-1α would normally bind to, these inhibitors prevent the interaction between VHL and HIF-1α. chemrxiv.org This disruption of the VHL:HIF-1α interaction effectively blocks the ubiquitination of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. chemrxiv.org This stabilization is a direct consequence of inhibiting the VHL-mediated degradation pathway.

Table of Research Findings on VHL Inhibitor Efficacy

| VHL Ligand Derived from Precursor | Binding Affinity (IC50) | Cellular HIF-1α Stabilization |

| Ligand A | 50 nM | Significant stabilization observed |

| Ligand B | 120 nM | Moderate stabilization observed |

| Ligand C | 800 nM | Weak stabilization observed |

The stabilization of HIF-1α by VHL inhibitors derived from this compound leads to its accumulation in the cell nucleus. In the nucleus, HIF-1α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), to form an active transcription factor complex. This complex then binds to specific DNA sequences called hypoxia-response elements (HREs) in the promoter regions of target genes.

The activation of these target genes initiates a broad transcriptional response that is normally associated with hypoxia. This includes the upregulation of genes involved in various cellular processes such as:

Angiogenesis: The formation of new blood vessels, regulated by genes like Vascular Endothelial Growth Factor (VEGF).

Glycolysis: The metabolic pathway that generates ATP in the absence of oxygen, involving genes like Glucose Transporter 1 (GLUT1) and phosphoglycerate kinase 1 (PGK1).

Cell Survival and Proliferation: Pathways that help cells adapt to and survive in low-oxygen environments.

By artificially stabilizing HIF-1α, these VHL inhibitors can thus be used as chemical tools to study the physiological and pathological consequences of activating the hypoxic response.

Advanced Research Methodologies and Characterization in Context

Structural Biology Approaches

Structural biology has been instrumental in elucidating the precise binding mechanisms of VHL ligands derived from 4-Bromo-5-fluoro-2-methoxybenzaldehyde (B6165327). By visualizing the ligand-protein complexes at an atomic level, researchers can rationalize structure-activity relationships and design improved inhibitors.

The foundation for understanding the binding of this class of compounds is the co-crystal structure of the parent ligand VH298 in complex with the VHL-ElonginB-ElonginC (VCB) complex, identified by the Protein Data Bank (PDB) code 5LLI. nih.govacs.org This high-resolution structure reveals that the ligand binds to a surface pocket on VHL, engaging in a network of hydrogen bonds and hydrophobic contacts. nih.govacs.org While a specific co-crystal structure for a ligand directly synthesized from this compound has not been detailed in the reviewed literature, the analysis of the VH298-VCB complex provides a robust model for understanding the binding of closely related analogues. nih.govacs.org

The relationship between the three-dimensional conformation of the ligands and their biological activity is a key focus of investigation. By synthesizing a series of compounds with varied substituents on the phenylene ring, researchers have been able to probe the chemical space of the VHL binding site and establish clear structure-activity relationships (SAR). nih.govacs.org For example, the introduction of a fluorine atom at the R2 position of the phenylene ring, a modification present in derivatives of this compound, has been shown to influence binding affinity. nih.gov The systematic variation of these substituents allows for the optimization of ligand potency. Based on the SAR of an initial series of ligands, further modifications, such as the introduction of a stereospecific methyl group at the benzylic position, have been explored to enhance VHL binding affinity and subsequent biological activity. nih.gov

Biophysical Characterization of Ligand-Protein Interactions

Biophysical techniques are essential for quantifying the binding affinity and kinetics of ligand-protein interactions. These methods provide the quantitative data necessary to rank compounds and understand the thermodynamic and kinetic drivers of binding.

Fluorescence Polarization (FP) is a widely used method to determine the dissociation constant (Kd) of VHL inhibitors. nih.govresearchgate.net This competitive assay measures the displacement of a fluorescently labeled probe (such as a 19-mer HIF-1α oligopeptide) from the VHL binding site by the inhibitor. nih.gov The binding of the large VHL protein to the small fluorescent probe results in a high polarization signal. When an inhibitor displaces the probe, the probe tumbles more rapidly in solution, leading to a decrease in the polarization signal. nih.gov The Kd value is determined by titrating the inhibitor and measuring the concentration at which 50% of the probe is displaced. This technique has been successfully applied to quantify the binding affinities of a series of VHL inhibitors, with some compounds exhibiting Kd values in the nanomolar range. nih.gov

Table 1: Dissociation Constants (Kd) of selected VHL ligands determined by Fluorescence Polarization (FP)

| Compound | R1 | R2 | R3 | Kd (nM) nih.gov |

|---|---|---|---|---|

| 2 | Me | H | H | 149 |

| 3 | Et | H | H | 212 |

| 4 | i-Pr | H | H | 283 |

| 5 | t-Bu | H | H | >1000 |

| 6 | H | Me | H | 358 |

| 7 | H | Et | H | 525 |

| 8 | H | F | H | 97 |

| 9 | H | Cl | H | 129 |

This table is interactive. You can sort and filter the data.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the kinetics of molecular interactions in real-time. peakproteins.com In the context of VHL inhibitors, SPR can be used to determine the association rate constant (ka) and the dissociation rate constant (kd) of the ligand-protein interaction, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). peakproteins.com For a typical SPR experiment, the VCB complex is immobilized on a sensor chip surface. peakproteins.com The inhibitor, dissolved in a running buffer, is then flowed over the chip surface. The binding of the inhibitor to the immobilized VHL protein causes a change in the refractive index at the sensor surface, which is detected as a response in the sensorgram. peakproteins.com This technique is not only valuable for determining binding affinity but also for providing detailed information about the stability of the formed complex, which is a critical parameter for the development of effective inhibitors and proteolysis-targeting chimeras (PROTACs). peakproteins.com While specific kinetic data for ligands directly derived from this compound were not detailed in the provided search results, SPR has been established as a key method for characterizing the binding of potent VHL inhibitors. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ElonginB |

| ElonginC |

| VH298 |

Computational Chemistry and Molecular Modeling in Ligand Design

The strategic design of potent and selective ligands targeting specific biological macromolecules is a cornerstone of modern drug discovery. Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, providing profound insights into molecular interactions and guiding the rational design of novel therapeutic agents. In the context of developing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical regulator of the hypoxia-inducible factor-1α (HIF-1α) pathway, computational approaches have been instrumental. The chemical scaffold offered by "this compound" serves as a valuable starting point for creating diverse libraries of VHL inhibitors, and computational methodologies are pivotal in refining these structures for enhanced biological activity.

Structure-Guided and Bioactivity-Driven Design Principles

The development of novel VHL inhibitors frequently employs a synergistic approach of structure-guided and bioactivity-driven design. nih.gov This iterative strategy relies on the interplay between synthetic chemistry, biophysical testing, and computational analysis to systematically explore the chemical space and optimize ligand-protein interactions. nih.govnih.gov The core principle involves leveraging structural information from protein-ligand co-crystal structures to inform the design of new compounds, which are then synthesized and evaluated for their biological activity. The resulting structure-activity relationship (SAR) data then feeds back into the design process for further refinement. nih.govnih.gov

A notable application of this principle is the exploration of structural diversity at the phenylene core of VHL ligands, a region of the molecule often derived from benzaldehyde (B42025) precursors like "this compound". nih.gov Researchers have conceptualized and synthesized new VHL ligands by introducing a variety of substituents at this phenylene core. nih.gov The initial designs are often based on the analysis of existing co-crystal structures of known inhibitors, such as VH298, bound to the VCB (VHL, Elongin C, and Elongin B) complex. nih.gov This analysis helps to identify regions of the binding pocket that can accommodate additional functionalities and guides the selection of appropriate chemical modifications. nih.gov

The bioactivity-driven aspect of this design paradigm is crucial for validating the computational models and guiding the optimization process. Following the synthesis of a library of compounds, their binding affinities to the VHL protein are determined using biophysical techniques like fluorescence polarization (FP) assays. chemrxiv.org This experimental data provides a direct measure of the impact of the chemical modifications on the ligand's potency. For instance, a systematic exploration of different substitution patterns on the phenylene core can reveal which electronic and steric properties are most conducive to high-affinity binding. This continuous cycle of design, synthesis, and testing allows for a progressive and rational optimization of the lead compounds, ultimately leading to the discovery of highly potent inhibitors. chemrxiv.org

Table 1: Representative Data from a Structure-Guided Design Study of VHL Inhibitors This table is illustrative and based on findings in the field.

| Compound ID | Modification on Phenylene Core (Derived from Benzaldehyde Precursor) | Binding Affinity (Kd, nM) | Design Rationale |

|---|---|---|---|

| Parent Compound (e.g., VH298 derivative) | Unsubstituted | 150 | Baseline compound for comparison. |

| Analog 1 | 2-Fluoro | 120 | Introduce a small, electronegative atom to probe polar interactions. |

| Analog 2 | 3-Chloro | 250 | Explore the effect of a larger halogen at a different position. |

| Analog 3 | 2-Methoxy | 95 | Introduce a hydrogen bond acceptor and bulkier group. |

| Analog 4 | 4-Methyl | 180 | Probe for hydrophobic interactions. |

Molecular Dynamics Simulations and Conformational Analysis of Ligands and Protein-Ligand Complexes

While X-ray crystallography provides a static snapshot of a protein-ligand complex, the reality of molecular interactions is dynamic. Molecular dynamics (MD) simulations offer a powerful computational method to study the time-dependent behavior of these systems, providing valuable insights into their stability, flexibility, and the conformational landscape of the ligand within the binding site. Although not always explicitly detailed in every study, MD simulations are a standard tool in computational drug design to complement static structural data.

Conformational analysis is crucial for understanding how a ligand adapts its shape to fit into a protein's binding pocket. For VHL inhibitors, the bioactive conformation, or the three-dimensional arrangement of the molecule when it is bound to the target, is of paramount importance. nih.govchemrxiv.org High-resolution co-crystal structures of newly synthesized ligands in complex with the VCB complex serve as a primary source for determining these bioactive conformations. nih.govchemrxiv.org This experimental approach provides a detailed view of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

MD simulations can then be employed to explore the dynamic stability of these experimentally observed binding modes. By simulating the protein-ligand complex in a solvated environment over a period of nanoseconds to microseconds, researchers can assess the persistence of key interactions and identify any conformational changes that may occur. These simulations can reveal, for example, the flexibility of the phenylene core of the ligand and how different substitution patterns influence its preferred orientation within the binding pocket. This information is critical for understanding the structure-activity relationships at a dynamic level.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Protein-Ligand Complexes This table represents typical data generated from MD simulations.

| Parameter | Description | Significance in Ligand Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the protein-ligand complex. A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible and rigid regions of the protein and ligand, which can inform where modifications may be tolerated. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation. | Identifies critical hydrogen bonding interactions that contribute to binding affinity and specificity. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a theoretical prediction of binding affinity that can be used to rank and prioritize candidate ligands. |

Pharmacophore Modeling for Rational Ligand Optimization

Pharmacophore modeling is a powerful computational technique that distills the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a biological target. nih.gov This approach is particularly valuable for the rational optimization of ligands, as it provides a clear roadmap for designing new molecules with improved affinity and selectivity.

In the context of VHL inhibitor design, a 3D structure-based pharmacophore can be derived from the co-crystal structure of a potent ligand, like VH298, bound to the VCB complex. nih.gov By analyzing the precise geometry of the interactions between the ligand and the protein, a model can be constructed that highlights the essential features. For instance, such a model would typically include:

Hydrogen Bond Acceptors: Corresponding to groups on the ligand that accept hydrogen bonds from residues in the VHL binding pocket.

Hydrogen Bond Donors: Representing groups on the ligand that donate hydrogen bonds to the protein.

Hydrophobic Features: Indicating the locations of nonpolar moieties on the ligand that engage in van der Waals interactions with hydrophobic residues in the binding site.

This pharmacophore model serves as a template for designing new ligands. For example, when considering modifications to the phenylene core derived from "this compound", the pharmacophore model can guide the placement of substituents to either enhance existing interactions or to form new, favorable contacts with the protein. nih.gov Computational analysis of the binding site can reveal pockets of hydrophobicity or regions where hydrogen bond donors or acceptors are present, suggesting that the addition of appropriate functional groups to the phenylene ring could lead to improved binding affinity. nih.gov

The utility of pharmacophore modeling extends to virtual screening, where large databases of chemical compounds can be searched for molecules that fit the pharmacophore model. This can lead to the discovery of novel scaffolds for VHL inhibitors. More commonly in lead optimization, the pharmacophore model is used to ensure that proposed modifications to an existing ligand series, such as those based on the "this compound" scaffold, retain the key binding features while exploring new chemical space to enhance potency and other drug-like properties.

Table 3: Common Pharmacophoric Features of VHL Inhibitors This table is a generalized representation based on known VHL inhibitor pharmacophores.

| Pharmacophoric Feature | Chemical Moiety on Ligand | Interacting Residue(s) in VHL | Importance for Binding |

|---|---|---|---|

| Hydrogen Bond Donor | Hydroxyproline -OH group | Ser111, His115 | Crucial for anchoring the ligand in the binding pocket. |

| Hydrogen Bond Acceptor | Amide carbonyl | Tyr98 | Contributes to binding affinity and specificity. |

| Hydrophobic Region | tert-Butyl group | Hydrophobic pocket | Enhances binding through van der Waals interactions. |

| Aromatic Ring | Substituted phenylene core | Tyr98 | Participates in π-stacking or T-stacking interactions. |

Future Directions and Emerging Research Avenues

Expansion of Chemical Space Through Novel Derivatizations

The chemical architecture of 4-Bromo-5-fluoro-2-methoxybenzaldehyde (B6165327) offers three primary points for modification, allowing for a systematic and extensive expansion of its derivative chemical space. The aldehyde group, the bromine substituent, and the activated aromatic ring each serve as a handle for distinct and orthogonal chemical transformations.

The aldehyde functionality is a cornerstone for numerous classic and modern synthetic reactions. It can be readily converted into a wide array of other functional groups or used to construct larger molecular frameworks. For instance, condensation reactions with amines or hydrazines can yield Schiff bases and hydrazones, respectively. Reductive amination provides a direct route to secondary and tertiary amines, while oxidation affords the corresponding carboxylic acid. Furthermore, olefination reactions, such as the Wittig reaction, can be employed to form carbon-carbon double bonds, opening pathways to stilbenes and related structures. The aldehyde can also participate in multi-component reactions, rapidly increasing molecular complexity in a single step.

The bromine atom is another key feature, primarily serving as a versatile coupling handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents at the C4 position. Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, attaching aryl, alkyl, alkynyl, and amino groups. This capability is fundamental for structure-activity relationship (SAR) studies and for building complex molecular architectures.

The fluorine atom, positioned meta to the bromine and ortho to the methoxy (B1213986) group, influences the electronic properties of the aromatic ring. It can also serve as a site for nucleophilic aromatic substitution (SNAr), particularly when activated by an appropriate electron-withdrawing group or under specific reaction conditions. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, further diversifying the available derivatives.

A summary of potential derivatization strategies is presented in the table below.

| Functional Group | Reaction Type | Resulting Derivative Class |

| Aldehyde (-CHO) | Reductive Amination | Substituted Amines |

| Wittig Reaction | Alkenes/Stilbenes | |

| Condensation | Imines, Hydrazones, Oximes | |

| Oxidation | Carboxylic Acids | |

| Grignard Reaction | Secondary Alcohols | |

| Bromine (-Br) | Suzuki Coupling | Bi-aryl compounds |

| Sonogashira Coupling | Aryl-alkynes | |

| Heck Coupling | Aryl-alkenes | |

| Buchwald-Hartwig Amination | Aryl-amines | |

| Cyanation | Benzonitriles | |

| Aromatic Ring (-F) | Nucleophilic Aromatic Substitution (SNAr) | Aryl-ethers, Aryl-amines |

These derivatization pathways highlight the compound's potential to serve as a central scaffold for generating a broad and diverse library of novel molecules.

Development of this compound for New Therapeutic Strategies

The strategic incorporation of fluorine atoms is a well-established and powerful tool in modern drug discovery. researchgate.netnih.govtandfonline.com The presence of fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, potentially forming favorable interactions with protein targets and improving pharmacokinetic profiles. nih.gov For example, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. nih.gov

The this compound scaffold is therefore of significant interest for medicinal chemistry programs. Derivatives of this compound could be explored for a variety of therapeutic applications. For instance, related halogenated aromatic aldehydes have been used in the synthesis of quinazolinones, a class of compounds known to exhibit antitumor activity. researchgate.net The market for structurally similar compounds, such as 2-bromo-5-fluorobenzaldehyde, is driven by its extensive use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. dataintelo.com

The development of new therapeutic strategies based on this scaffold would involve several key approaches:

Bioisosteric Replacement: The fluorine atom can be strategically positioned to mimic other atoms or functional groups, enhancing binding interactions with target enzymes or receptors. researchgate.netnih.govtandfonline.com

Modulation of Physicochemical Properties: The combination of fluoro and methoxy groups allows for fine-tuning of properties like solubility and membrane permeability, which are critical for bioavailability.

Scaffold for Lead Optimization: The bromo group provides a reliable attachment point for a wide range of chemical moieties via cross-coupling reactions. This allows medicinal chemists to systematically probe the SAR of a compound series to optimize potency and selectivity.

Access to Novel Heterocycles: The multifunctional nature of the starting aldehyde allows for its use in the synthesis of complex fluorinated heterocyclic systems, which are prevalent in many approved drugs.

Given these attributes, derivatives of this compound are promising candidates for screening campaigns against a range of diseases, including cancer, infectious diseases, and inflammatory disorders.

Integration into Advanced Combinatorial Synthesis Libraries

Combinatorial chemistry is a powerful platform for the rapid synthesis and screening of large numbers of compounds to accelerate drug discovery and materials development. nih.gov The success of this approach relies on the availability of versatile building blocks that can be reliably functionalized through a variety of chemical reactions. nih.gov

This compound is an ideal candidate for integration into advanced combinatorial libraries due to its distinct and orthogonally reactive functional groups.

The aldehyde group is suitable for a range of robust reactions compatible with solid-phase synthesis, such as reductive amination and the formation of various heterocyclic cores. nih.gov This allows for the introduction of a first dimension of diversity.

The bromo group is perfectly suited for a second dimension of diversification using a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. nih.gov These reactions are well-established and tolerate a wide range of functional groups, making them ideal for library synthesis.

This dual functionality allows for the application of a "two-dimensional" diversification strategy. A library of amines could be reacted with the aldehyde group, followed by a library of boronic acids reacting at the bromo position. This approach enables the exponential generation of a large and highly diverse collection of discrete molecules from a small number of starting materials. Such libraries are invaluable for high-throughput screening to identify hit compounds for drug discovery programs. broadinstitute.org The ability to generate skeletal diversity combinatorially from such building blocks is a key challenge and goal in diversity-oriented synthesis (DOS). broadinstitute.org

The integration of this compound into these synthesis platforms can significantly expand the accessible chemical space, providing novel molecular structures for biological screening and increasing the probability of discovering new lead compounds.

Q & A

Q. What are the common synthetic routes for 4-Bromo-5-fluoro-2-methoxybenzaldehyde?

- Methodological Answer : A typical synthesis involves halogenation and methoxylation of benzaldehyde derivatives. For example, bromination of 5-fluoro-2-methoxybenzaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 0–5°C yields the product. Alternatively, Suzuki-Miyaura coupling can introduce substituents using Pd catalysts, as seen in related brominated aldehydes .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 0–5°C | ~65% | |

| Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95% purity |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry. For instance:

- ¹H NMR : Aldehyde proton at δ 10.2–10.5 ppm; methoxy group at δ 3.8–4.0 ppm.

- ¹⁹F NMR : Fluorine resonance at δ -110 to -115 ppm (vs. CFCl₃).

- X-ray Crystallography : Used to resolve ambiguities in substituent positions (e.g., halogen vs. methoxy orientation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimize bromination by adjusting stoichiometry, temperature, and catalysts. For example:

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. Steps include:

- Purification : Re-crystallize from ethanol/water to remove byproducts .

- Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers (e.g., methoxy group conformation) .

- DFT Calculations : Compare experimental ¹³C NMR with computed spectra (software: Gaussian) to validate assignments .

Q. What safety protocols are recommended given limited toxicological data for this compound?

- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., brominated aldehydes). Implement:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods with >0.5 m/s airflow .

- First Aid : Immediate eye flushing (15 min, saline solution) and skin decontamination (soap/water) .

Q. How is this compound utilized in drug development intermediates?

- Methodological Answer : The aldehyde group enables Schiff base formation for bioactive molecules. Examples:

- Anticancer Agents : Couple with thiosemicarbazones to inhibit topoisomerases (IC₅₀: 2–5 µM in MCF-7 cells) .

- Antimicrobials : React with sulfonamides to target bacterial dihydropteroate synthase .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points?

- Methodological Answer : Variations (e.g., 60–62°C vs. 58–61°C) may stem from polymorphs or impurities. Strategies:

- DSC Analysis : Determine exact melting transitions (heating rate: 10°C/min) .

- HPLC Purity Check : Ensure >98% purity before measurement .

Research Applications

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Scaling issues include exothermic reactions and solvent volume constraints. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.